Periplocoside B
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Overview
Description
Periplocoside B is a natural product found in Periploca sepium with data available.
Scientific Research Applications
Immunosuppressive Properties : Periplocoside E, a compound related to Periplocoside B, has been identified as having potent immunosuppressive effects. It inhibits T cell activation both in vitro and in vivo, suggesting potential applications in treating autoimmune diseases (Zhu et al., 2006).
Effects on Hepatitis : Periplocoside A, another related compound, has shown preventative effects on concanavalin A-induced hepatitis. This is closely linked with the inhibition of NKT-derived inflammatory cytokine productions, indicating a potential therapeutic application for human autoimmune-related hepatitis (Wan et al., 2008).
Transport Mechanisms in Drug-Herb Interactions : Research on periplocin, a component of Periploca sepium Bge (from which this compound is derived), has highlighted the role of transporters in drug-herb interactions. This study underscores the significance of considering potential drug-herb interactions due to the involvement of transporters like P-glycoprotein in the absorption and biliary excretion of compounds like periplocin (Liang et al., 2014).
Insecticidal Properties : Periplocosides, including this compound, have been noted for their insecticidal properties. Studies have explored their effects on the digestive system of insects and potential applications in pest control (Feng et al., 2016).
Neuroimmunological Effects : Periplocoside A has demonstrated a significant effect in ameliorating experimental autoimmune encephalomyelitis, a model for multiple sclerosis, by suppressing IL-17 production and inhibiting the differentiation of Th17 cells (Zhang et al., 2009).
Chemical Composition and Pharmacological Effects : A comprehensive analysis of the chemical components of Periplocae Cortex, including periplocoside compounds, has been conducted. This study provides valuable insights into the pharmacodynamics and quality control of these compounds, which are used in traditional Chinese medicine (Yang et al., 2020).
Antifungal Activity : Pregnane glycosides from Periploca sepium root barks, related to this compound, have shown significant antifungal activity against various phytopathogenic fungi, suggesting their potential as new fungicides or fungicide lead compounds (Li et al., 2019).
Properties
CAS No. |
115743-49-2 |
---|---|
Molecular Formula |
C56H88O19 |
Molecular Weight |
1065.3 g/mol |
IUPAC Name |
6-[[17-hydroxy-17-[1-[5'-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4'-methoxy-6',9-dimethylspiro[4,5a,6,7,9,9a-hexahydropyrano[3,4-c][1,2,5]trioxepine-3,2'-oxane]-7-yl]oxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one |
InChI |
InChI=1S/C56H88O19/c1-28-21-39(60-9)48(58)52(65-28)70-35-15-18-53(7)34(22-35)13-14-36-37(53)16-19-54(8)38(36)17-20-56(54,59)33(6)69-44-25-42-51(31(4)68-44)74-75-55(27-64-42)26-43(63-12)50(32(5)73-55)72-46-24-41(62-11)49(30(3)67-46)71-45-23-40(61-10)47(57)29(2)66-45/h13,21,28-33,35-38,40-47,49-52,57,59H,14-20,22-27H2,1-12H3 |
InChI Key |
LPSOSXGOHMUVDT-UHFFFAOYSA-N |
SMILES |
CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC7C(C(O6)C)OOC8(CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)O)OC)OC)OC)CO7)O)C)C)OC |
Canonical SMILES |
CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC7C(C(O6)C)OOC8(CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)O)OC)OC)OC)CO7)O)C)C)OC |
Synonyms |
periplocoside B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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